2-Fluoro-2-deoxyglucose 6-phosphate
Overview
Description
2-Fluoro-2-deoxyglucose 6-phosphate: is a glucose analog where the hydroxyl group at the second carbon is replaced by a fluorine atom. This compound is a phosphorylated derivative of 2-fluoro-2-deoxyglucose and is significant in various biochemical and medical research applications due to its ability to mimic glucose while being resistant to further metabolism by certain enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-2-deoxyglucose 6-phosphate typically involves the fluorination of a glucose derivative followed by phosphorylation. One common method starts with 3,4,6-tri-O-acetyl-D-glucal, which undergoes fluorination to introduce the fluorine atom at the second carbon. This intermediate is then hydrolyzed and phosphorylated to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using similar routes as described above. The process is optimized for high yield and purity, involving precise control of reaction conditions and purification steps to ensure the final product meets the required specifications for research and medical applications .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-2-deoxyglucose 6-phosphate primarily undergoes phosphorylation and dephosphorylation reactions. It can also participate in substitution reactions due to the presence of the fluorine atom, which can be replaced under certain conditions .
Common Reagents and Conditions:
Phosphorylation: Typically involves the use of phosphorylating agents such as phosphoric acid or phosphoryl chloride under acidic conditions.
Substitution: Reagents like nucleophiles (e.g., amines or thiols) can be used to replace the fluorine atom under basic conditions.
Major Products:
Phosphorylation: The major product is this compound itself.
Substitution: Depending on the nucleophile used, products can include 2-amino-2-deoxyglucose 6-phosphate or 2-thio-2-deoxyglucose 6-phosphate.
Scientific Research Applications
Chemistry: 2-Fluoro-2-deoxyglucose 6-phosphate is used as a probe in studying glucose metabolism and enzyme kinetics. Its resistance to further metabolism makes it a valuable tool for investigating the initial steps of glycolysis and other metabolic pathways .
Biology: In biological research, this compound is used to study cellular glucose uptake and metabolism. It is particularly useful in experiments involving glucose transporters and hexokinase activity .
Medicine: In medical research, this compound is used in positron emission tomography (PET) imaging to monitor glucose metabolism in tissues. This application is crucial in cancer diagnostics, as cancer cells exhibit increased glucose uptake .
Industry: The compound is also used in the development of diagnostic tools and therapeutic agents targeting metabolic pathways. Its unique properties make it a valuable component in various biochemical assays and industrial processes .
Mechanism of Action
2-Fluoro-2-deoxyglucose 6-phosphate acts as a glucose analog, entering cells via glucose transporters. Once inside the cell, it is phosphorylated by hexokinase to form this compound. unlike glucose-6-phosphate, it cannot be further metabolized by phosphoglucose isomerase, leading to its accumulation within the cell. This accumulation inhibits glycolysis and induces cell death, particularly in rapidly dividing cells such as cancer cells .
Comparison with Similar Compounds
2-Deoxyglucose 6-phosphate: Similar in structure but lacks the fluorine atom, making it more susceptible to further metabolism.
Fluorodeoxyglucose (18F): A radiolabeled analog used in PET imaging, similar in function but contains a radioactive fluorine isotope.
Uniqueness: 2-Fluoro-2-deoxyglucose 6-phosphate is unique due to its combination of fluorine substitution and phosphorylation, which allows it to mimic glucose while being resistant to further metabolism. This property makes it particularly useful in research and medical diagnostics where tracking glucose uptake and metabolism is essential .
Properties
IUPAC Name |
[(2R,3R,4S,5R)-5-fluoro-2,3,4-trihydroxy-6-oxohexyl] dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FO8P/c7-3(1-8)5(10)6(11)4(9)2-15-16(12,13)14/h1,3-6,9-11H,2H2,(H2,12,13,14)/t3-,4+,5+,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLYNMGULQGGIA-SLPGGIOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)F)O)O)O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)F)O)O)O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90961277 | |
Record name | 2-Deoxy-2-fluoro-6-O-phosphonohexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90961277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40871-47-4 | |
Record name | 2-Fluoro-2-deoxyglucose-6-phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040871474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Deoxy-2-fluoro-6-O-phosphonohexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90961277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-2-deoxy-D-glucose-6-phosphatebarium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.